molecular formula C13H17F2N3O2 B605665 Atelocantel CAS No. 1370540-16-1

Atelocantel

Cat. No.: B605665
CAS No.: 1370540-16-1
M. Wt: 285.29 g/mol
InChI Key: UESQHGVVIKYBST-HWKANZROSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Atelocantel involves the formation of a pentenamide structure with a difluoro group. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Atelocantel undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Including halides and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Atelocantel has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Atelocantel involves its interaction with specific molecular targets within parasitic organisms. It is believed to:

Comparison with Similar Compounds

Atelocantel can be compared with other anthelmintic agents, such as:

    Albendazole: A broad-spectrum anthelmintic used in both human and veterinary medicine.

    Ivermectin: Known for its efficacy against a wide range of parasites.

    Praziquantel: Effective against trematodes and cestodes.

Uniqueness

This compound’s uniqueness lies in its difluoro group and its specific mechanism of action, which may offer advantages in terms of efficacy and safety compared to other anthelmintic agents .

Properties

CAS No.

1370540-16-1

Molecular Formula

C13H17F2N3O2

Molecular Weight

285.29 g/mol

IUPAC Name

(E)-4,4-difluoro-N-[2-[(2-methoxypyridin-4-yl)amino]ethyl]pent-2-enamide

InChI

InChI=1S/C13H17F2N3O2/c1-13(14,15)5-3-11(19)17-8-7-16-10-4-6-18-12(9-10)20-2/h3-6,9H,7-8H2,1-2H3,(H,16,18)(H,17,19)/b5-3+

InChI Key

UESQHGVVIKYBST-HWKANZROSA-N

Isomeric SMILES

CC(/C=C/C(=O)NCCNC1=CC(=NC=C1)OC)(F)F

SMILES

CC(F)(F)/C=C/C(NCCNC1=CC(OC)=NC=C1)=O

Canonical SMILES

CC(C=CC(=O)NCCNC1=CC(=NC=C1)OC)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atelocantel;  AH353623;  AH-353623;  AH 353623.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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